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Compound of Interest

Compound Name: 3-Dimethylaminophenol

Cat. No.: B024353

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylaminophenol (DMAP) is an aromatic organic compound with significant
applications as an intermediate in the synthesis of dyes and pharmaceuticals, such as
neostigmine bromide.[1][2] A thorough understanding of its physical and chemical properties is
paramount for its effective use in research and development, particularly in areas concerning
process optimization, formulation, and quality control. This guide provides a comprehensive
overview of the key physical characteristics of 3-Dimethylaminophenol crystals, details the
experimental protocols for their determination, and illustrates relevant workflows.

Physical and Chemical Properties

The fundamental physical and chemical properties of 3-Dimethylaminophenol are
summarized in the table below. These parameters are critical for predicting its behavior in
various chemical and physical processes.
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Property Value Source(s)

Molecular Formula CsH11NO [31141[5]

Molecular Weight 137.18 g/mol [3][6]
White, gray, or brown

Appearance powder/crystals. Needles (from  [3][4][7]
ligroin).

Melting Point 82-84 °C [2][8]

84.0t0 87.0 °C

180to 183 °F (82.2t0 83.9°C)  [3]

65-72°C [4]

Boiling Point 266.5 °C at 760 mmHg [5]

268 °C

509 to 514 °F (265 to 268 °C)
at 760 mmHg

[3]

Solubility

Slightly soluble in water.

[1]141(°]

Soluble in DMSO and
Methanol (Slightly).

[2]

Density

1.1 +£0.1 g/lcm3

[5]

pKa

10.06 + 0.10 (Predicted)

[2]

Refractive Index

1.5895 (26 °C)

[4]

Vapor Pressure

0.005 mmHg at 25 °C

[4]

LogP

1.56

[4]115]

Experimental Protocols

The characterization of 3-Dimethylaminophenol crystals involves several standard analytical
techniques. The methodologies for the most critical of these are detailed below.
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Single-Crystal X-ray Diffraction

This technique is the definitive method for determining the precise three-dimensional
arrangement of atoms within a crystal lattice. While the specific crystal structure for 3-
Dimethylaminophenol is not readily available in the provided search results, a detailed
experimental protocol for a closely related compound, 3-(diethylamino)phenol, illustrates the
general procedure.[10][11]

Methodology:

o Crystal Selection: A suitable single crystal of 3-Dimethylaminophenol is selected from a
commercial sample. The crystal should be of adequate size (typically >0.1 mm in all
dimensions) and free from significant defects.[12]

e Mounting: The selected crystal is mounted on a goniometer head.

» Data Collection: The mounted crystal is placed within an X-ray diffractometer (e.g., a Bruker
D8 Venture CMOS diffractometer). The crystal is cooled to a low temperature (e.g., 120 K) to
minimize thermal vibrations of the atoms.[10] A monochromatic X-ray beam is directed at the
crystal, and the resulting diffraction pattern of reflections is collected by a detector.[12][13]

o Data Reduction and Structure Solution: The collected diffraction intensities are processed. A
multi-scan absorption correction may be applied to account for the absorption of X-rays by
the crystal.[10] The structure is then solved using direct methods or Patterson synthesis and
refined by full-matrix least-squares on F2.[10] This process yields the unit cell dimensions,
space group, and atomic coordinates.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in heat flow required to
increase the temperature of a sample and a reference as a function of temperature. It is widely
used to determine the melting point and other thermal transitions of a substance.[14][15]

Methodology:

o Sample Preparation: A small amount of 3-Dimethylaminophenol crystals (typically a few
milligrams) is accurately weighed and hermetically sealed in an aluminum pan. An empty
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sealed pan is used as a reference.[14]

Instrument Setup: The sample and reference pans are placed in the DSC cell. The
instrument is programmed with a specific temperature range and a linear heating rate.

Analysis: The sample is heated at a controlled rate. As the sample melts, it absorbs energy,
creating a difference in heat flow between the sample and the reference. This is recorded as
an endothermic peak on the DSC thermogram.

Data Interpretation: The onset temperature of the peak is typically reported as the melting
point. The area under the peak is proportional to the enthalpy of fusion.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical identity and purity of 3-

Dimethylaminophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra provide
detailed information about the molecular structure. The sample is dissolved in a suitable
deuterated solvent (e.g., CDCIs), and the spectrum is recorded. The chemical shifts, splitting
patterns, and integration of the peaks are used to confirm the arrangement of protons and
carbon atoms within the molecule.[16]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and
fragmentation pattern of the compound. Techniques like Gas Chromatography-Mass
Spectrometry (GC-MS) can be employed to separate the compound from a mixture and
obtain its mass spectrum.[3] The molecular ion peak confirms the molecular weight, while the
fragmentation pattern can help in structural elucidation.

Visualizations
Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the comprehensive physical

characterization of a crystalline compound like 3-Dimethylaminophenol.
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Caption: A flowchart illustrating the typical experimental workflow for characterizing a crystalline
solid.

Interrelation of Physical Properties

The physical properties of 3-Dimethylaminophenol are not independent but are governed by
its underlying molecular structure and the resulting intermolecular forces.
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Relationship of Molecular Structure to Physical Properties
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Caption: A diagram showing how molecular structure dictates intermolecular forces and
physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.

References

¢ 1. 3-Dimethylaminophenol, 97+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher
Scientific [fishersci.ie]

© 2025 BenchChem. All rights reserved.

6/8 Tech Support


https://www.benchchem.com/product/b024353?utm_src=pdf-body-img
https://www.benchchem.com/product/b024353?utm_src=pdf-custom-synthesis
https://www.fishersci.ie/shop/products/3-dimethylaminophenol-97-thermo-scientific-1/11476256
https://www.fishersci.ie/shop/products/3-dimethylaminophenol-97-thermo-scientific-1/11476256
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

2. 3-Dimethylaminophenol | 99-07-0 [chemicalbook.com]
3. 3-(Dimethylamino)phenol | CBH11NO | CID 7421 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. 3-Dimethylaminophenol(99-07-0)MSDS Melting Point Boiling Density Storage Transport
[m.chemicalbook.com]

5. 3-dimethylaminophenol | CAS#:99-07-0 | Chemsrc [chemsrc.com]

6. Phenol, 3-(dimethylamino)- [webbook.nist.gov]

7. tichem.com.sg [tichem.com.sg]

8. 3-(Dimethylamino)phenol 97 99-07-0 [sigmaaldrich.com]

9. 3-Dimethylaminophenol, 97+% | Fisher Scientific [fishersci.ca]

10. Crystal structure of 3-(diethylamino)phenol - PMC [pmc.ncbi.nim.nih.gov]

11. researchgate.net [researchgate.net]

12. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]

13. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data
[pdb101.rcsb.org]

14. rroij.com [rroij.com]
15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
16. 3-Dimethylaminophenol(99-07-0) 1H NMR [m.chemicalbook.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Physical
Characteristics of 3-Dimethylaminophenol Crystals]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b024353#physical-characteristics-of-3-
dimethylaminophenol-crystals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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